An In-Depth Technical Guide to 4-Nitrosodiphenylamine
An In-Depth Technical Guide to 4-Nitrosodiphenylamine
CAS Number: 156-10-5
This technical guide provides a comprehensive overview of 4-Nitrosodiphenylamine, a significant chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document details its chemical and physical properties, synthesis methodologies, common applications, safety and toxicological data, and analytical procedures.
Core Chemical and Physical Properties
4-Nitrosodiphenylamine, also known as p-Nitrosodiphenylamine, is an organic compound with the molecular formula C₁₂H₁₀N₂O.[1] It typically appears as green plates with a bluish luster or as a black powder.[2] This compound has limited solubility in water but is soluble in various organic solvents.[1]
Table 1: Physicochemical Properties of 4-Nitrosodiphenylamine
| Property | Value | Reference |
| CAS Number | 156-10-5 | [1][3][4] |
| Molecular Formula | C₁₂H₁₀N₂O | [1][3][4] |
| Molecular Weight | 198.23 g/mol | [2][4] |
| Appearance | Green plates with bluish luster or black powder | [2][5] |
| Melting Point | 144 °C (with decomposition) | [5] |
| Solubility | Insoluble in water; Sparingly soluble in DMSO (1-10 mg/ml) | [1][3] |
| IUPAC Name | 4-nitroso-N-phenylaniline | [2] |
| InChI Key | OIJHFHYPXWSVPF-UHFFFAOYSA-N | [1][2] |
| SMILES | O=NC1=CC=C(NC2=CC=CC=C2)C=C1 | [3] |
Synthesis of 4-Nitrosodiphenylamine
The industrial synthesis of 4-Nitrosodiphenylamine is primarily achieved through two main routes: the rearrangement of N-Nitrosodiphenylamine (Fischer-Hepp rearrangement) and the condensation of aniline with nitrobenzene.
Fischer-Hepp Rearrangement Method
This classic method involves the nitrosation of diphenylamine to form N-Nitrosodiphenylamine, which is then rearranged in the presence of an acid catalyst to yield the final product.
Experimental Protocol Outline:
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Nitrosation: Diphenylamine is dissolved in a suitable solvent (e.g., benzene). An aqueous solution of sodium nitrite is added dropwise while maintaining a cool temperature (e.g., 15-17 °C) and stirring vigorously. Dilute sulfuric acid is added to facilitate the reaction, forming N-Nitrosodiphenylamine.
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Rearrangement: The N-Nitrosodiphenylamine intermediate is then treated with an alcoholic solution of hydrogen chloride (e.g., methanolic HCl). The reaction temperature is controlled (e.g., 0-65 °C) to allow the nitroso group to migrate from the nitrogen atom to the para position of the phenyl ring, forming 4-Nitrosodiphenylamine hydrochloride.[4]
-
Neutralization and Isolation: The acidic solution containing the hydrochloride salt is neutralized with an alkali solution (e.g., sodium hydroxide). This converts the salt into the free base, 4-Nitrosodiphenylamine, which can then be isolated. The product is often soluble in excess alkali due to the formation of its oxime tautomer.[4]
Caption: Workflow for the synthesis of 4-Nitrosodiphenylamine via Fischer-Hepp rearrangement.
Aniline and Nitrobenzene Condensation Method
This method involves the direct condensation of aniline and nitrobenzene in the presence of a catalyst. Variations of this method aim to improve yield and reduce byproducts.
Experimental Protocol Outline:
-
Ammonolysis/Acylation (Optional Pre-step): In some patented methods, aniline is first reacted with an anhydride (e.g., phthalic anhydride) in an organic solvent like cyclohexane at elevated temperatures (100-200 °C).[6] This step protects the amino group and increases steric hindrance to prevent unwanted side reactions.[6]
-
Condensation: The aniline (or its acylated derivative) is reacted with nitrobenzene in the presence of a strong base catalyst (e.g., tetramethylammonium hydroxide and sodium hydroxide).[3] The reaction is typically carried out in a microchannel reactor at temperatures ranging from 50-100 °C for a specified duration (e.g., 1-3 hours).[3]
-
Work-up and Isolation: After the reaction is complete, the mixture is processed to separate the product, 4-Nitrosodiphenylamine, from unreacted starting materials, catalyst, and byproducts.
Caption: Generalized workflow for the condensation synthesis of 4-Nitrosodiphenylamine.
Applications and Industrial Significance
4-Nitrosodiphenylamine is a versatile chemical intermediate with several key industrial uses. Its primary application is in the rubber industry as a vulcanization retarder (ant scorcher) and as an antioxidant.[1] It is also used in the synthesis of dyes, pigments, and pharmaceuticals.[1][5] Furthermore, it can act as a polymerization inhibitor for vinyl monomers.[1][2]
Caption: Key industrial applications of 4-Nitrosodiphenylamine.
Safety, Toxicology, and Metabolism
4-Nitrosodiphenylamine is classified as a hazardous substance and is considered a potential carcinogen.[1][3] It is harmful if swallowed and causes skin and eye irritation.[7][8][9] Proper personal protective equipment, including gloves and safety goggles, should be used when handling this chemical.[10]
Table 2: Hazard and Safety Information
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8] |
| Causes skin irritation | Skin Irritation (Category 2) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][11] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][11] |
| Suspected of causing cancer | Carcinogenicity | This compound is listed as a potential carcinogen.[1][2] |
Mechanism of Toxicity
Unlike many N-nitroso compounds that are activated via α-hydroxylation to form DNA-alkylating agents, 4-Nitrosodiphenylamine lacks α-carbon hydrogens.[12] Its carcinogenicity is therefore believed to occur through a different mechanism. The leading hypothesis is transnitrosation , where the nitroso group is transferred from 4-Nitrosodiphenylamine to other secondary amines in vivo, forming potent carcinogenic N-nitrosamines.[13][14] Metabolic studies suggest that it can be denitrosated to diphenylamine, which can then be hydroxylated.[2]
Caption: Proposed metabolic and toxicity pathways for 4-Nitrosodiphenylamine.
Analytical Methodologies
The analysis of 4-Nitrosodiphenylamine, often as part of a broader screen for nitrosamine impurities, is critical for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the preferred analytical techniques.
Key Analytical Techniques:
-
LC-MS/MS: This is a highly sensitive and specific method for quantifying nitrosamines. A common approach uses a C18 or PFP (pentafluorophenyl) column with a mobile phase consisting of a gradient of water and methanol or acetonitrile containing a small amount of formic acid. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[7]
-
GC-MS/MS: For volatile nitrosamines, GC-MS/MS is a powerful tool. Due to the thermal lability of some nitrosamines, careful optimization of the injection port temperature is required. Electron Ionization (EI) is often used, and a triple quadrupole mass spectrometer provides the necessary sensitivity and selectivity for trace-level detection.[8][11]
General Analytical Protocol (LC-MS/MS):
-
Sample Preparation: The sample (e.g., drug substance, rubber extract) is dissolved in a suitable solvent (e.g., methanol, dichloromethane). The solution is filtered to remove particulates.
-
Chromatographic Separation: An aliquot of the sample is injected into the HPLC system. The nitrosamines are separated on a reverse-phase column (e.g., InertSustain AQ-C18).[7]
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer. The parent ion of 4-Nitrosodiphenylamine is selected and fragmented, and specific product ions are monitored for quantification.
-
Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.
Caption: General workflow for the analysis of 4-Nitrosodiphenylamine by LC-MS/MS.
References
- 1. 4-Nitrosodiphenylamine | C12H10N2O | CID 9074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine - Eureka | Patsnap [eureka.patsnap.com]
- 4. US4034042A - Process for the production of 4-nitroso-diphenylamine - Google Patents [patents.google.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine - Google Patents [patents.google.com]
- 7. glsciences.com [glsciences.com]
- 8. agilent.com [agilent.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. osha.gov [osha.gov]
- 11. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 12. hesiglobal.org [hesiglobal.org]
- 13. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodiphenylamine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
